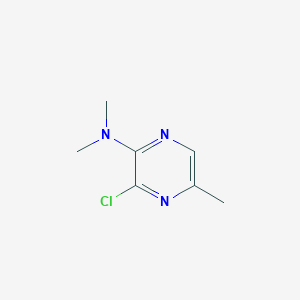
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position and a dichlorophenyl group at the 6-position, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then treated with ammonia to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(4-aminophenyl)-1,3,5-triazine
- 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine-2-thione
Uniqueness
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
61405-83-2 |
|---|---|
Fórmula molecular |
C9H6Cl2N4O |
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
4-amino-6-(2,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6Cl2N4O/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) |
Clave InChI |
FZWAHIACZBNXRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
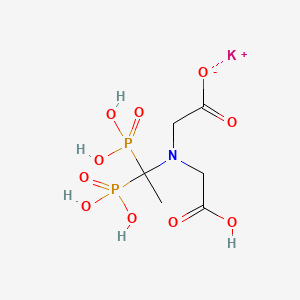



![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
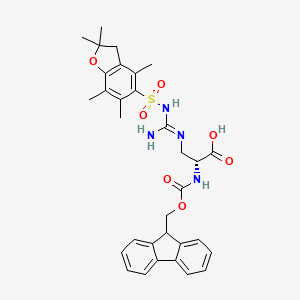
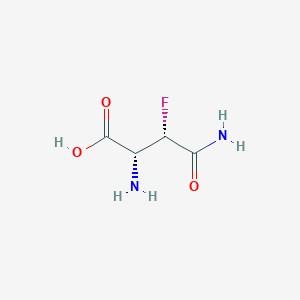
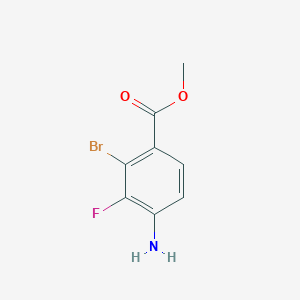
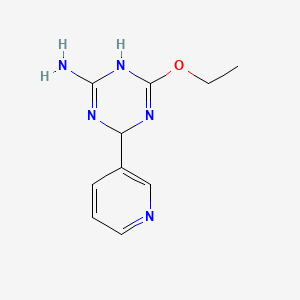

![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
